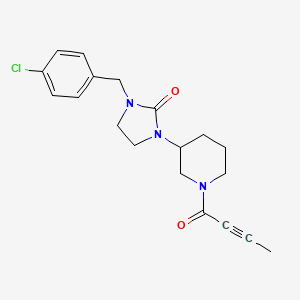
1-(1-(But-2-ynoyl)piperidin-3-yl)-3-(4-chlorobenzyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-CHLOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE is a complex organic compound with a molecular formula of C19H22ClN3O2 and a molecular weight of 359.85 . This compound features a tetrahydroimidazole core, a piperidine ring, and a chlorobenzyl group, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
The synthesis of 1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-CHLOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-CHLOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-CHLOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds include other tetrahydroimidazole derivatives and piperidine-containing molecules. Compared to these, 1-[1-(2-BUTYNOYL)-3-PIPERIDYL]-3-(4-CHLOROBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C19H22ClN3O2 |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
1-(1-but-2-ynoylpiperidin-3-yl)-3-[(4-chlorophenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C19H22ClN3O2/c1-2-4-18(24)21-10-3-5-17(14-21)23-12-11-22(19(23)25)13-15-6-8-16(20)9-7-15/h6-9,17H,3,5,10-14H2,1H3 |
Clave InChI |
HDVMRMRFKQEHTH-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(=O)N1CCCC(C1)N2CCN(C2=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-6-YL cyanide](/img/structure/B11044093.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino]-2-oxoethyl}benzamide](/img/structure/B11044107.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11044115.png)
![4,9,12,15-tetraoxa-3,5,8,10,14,16-hexazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene](/img/structure/B11044126.png)
![N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide](/img/structure/B11044127.png)
![3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044129.png)
![Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate](/img/structure/B11044134.png)
![3-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11044135.png)
![4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044137.png)

![5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044154.png)
![4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,3-dimethyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044158.png)
![N-[(Pyridin-2-YL)methyl]prop-2-ynamide](/img/structure/B11044167.png)
![N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide](/img/structure/B11044174.png)
